

Navigating the Structure-Activity Landscape of Pyrazole Methanamine Analogs: A Comparative Guide

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Compound of Interest

Compound Name:	1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine
CAS No.:	1002651-67-3
Cat. No.:	B1298058

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For researchers and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of pyrazole methanamine analogs, a class of compounds showing significant promise in various therapeutic areas. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to facilitate the rational design of more potent and selective drug candidates.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] The introduction of a methanamine substituent to this versatile ring system has opened up new avenues for therapeutic intervention, with analogs demonstrating activity against a range of targets, including protein kinases and G-protein coupled receptors.[4][5] This guide delves into the structure-activity relationships (SAR) of these analogs, offering a comparative analysis of their performance based on available experimental data.

Comparative Analysis of Biological Activity

To provide a clear and objective comparison, the following tables summarize the in vitro inhibitory activities of various pyrazole methanamine analogs against different biological targets. The data highlights how modifications to the pyrazole core, the methanamine linker, and the terminal substituents influence potency and selectivity.

Table 1: SAR of 1-(1-Phenyl-1H-pyrazol-3-yl)methanamine Analogs as Type II Calcimimetics



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Data extracted from a study on type II calcimimetics, demonstrating the importance of substitution on all three key regions of the molecule for potent activity.[4]

Table 2: SAR of N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as CDK2/cyclin E Inhibitors and Anticancer Agents



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This table showcases the antiproliferative activity of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, with halogen substitutions on the aniline ring generally leading to enhanced potency.^{[5][6]}

Key Experimental Methodologies

The following sections provide detailed protocols for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

- Kinase enzyme of interest
- Kinase-specific substrate
- ATP (Adenosine triphosphate)
- Test compounds (dissolved in DMSO)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- Add a small volume (e.g., 5 µL) of the diluted test compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

- Add the kinase enzyme solution to all assay wells and gently mix.
- Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for compound-enzyme interaction.
- Initiate the kinase reaction by adding a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the K_m value for the specific kinase.
- Incubate the reaction for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
- Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.
- Calculate the percent inhibition for each compound concentration and determine the IC_{50} value by fitting the data to a dose-response curve.^[1]

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., MCF-7, B16-F10)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compounds (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

- 96-well plates
- Multi-well spectrophotometer

Procedure:

- Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 48-72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.^[1]

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel pyrazole methanamine analogs as potential therapeutic agents.



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Caption: A generalized workflow for the discovery and optimization of pyrazole methanamine analogs.

This guide provides a foundational understanding of the structure-activity relationships of pyrazole methanamine analogs. The presented data and protocols serve as a valuable resource for researchers in the field, enabling more informed decisions in the design and development of novel therapeutic agents. The continued exploration of this chemical space holds significant potential for addressing unmet medical needs.

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